molecular formula C14H22Br2S B136808 2,5-Dibromo-3-decylthiophene CAS No. 158956-23-1

2,5-Dibromo-3-decylthiophene

Cat. No.: B136808
CAS No.: 158956-23-1
M. Wt: 382.2 g/mol
InChI Key: CQDSRZZKSUNTSB-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-decylthiophene is an organic compound with the molecular formula C14H22Br2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions and a decyl group at the 3 position. This compound is primarily used as a precursor in the synthesis of conducting polymers and other advanced materials .

Scientific Research Applications

2,5-Dibromo-3-decylthiophene has several applications in scientific research, including:

    Organic Electronics: It is used as a precursor in the synthesis of conducting polymers and organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

    Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules and materials

Mechanism of Action

Target of Action

2,5-Dibromo-3-decylthiophene is primarily used as a conducting polymer precursor . The primary target of this compound is the formation of polythiophene-based systems , which are key components in the field of organic electronics .

Mode of Action

The compound interacts with its targets through a process known as polymerization . This process involves the formation of a large molecule, a polymer, from many smaller repeating units, or monomers . In this case, this compound serves as the monomer that forms the polythiophene-based system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of conducting polymers . These polymers, once formed, can be used in various applications, including organic electronics . The downstream effects of this pathway include the creation of materials with unique electronic properties, such as semiconductivity .

Pharmacokinetics

It’s important to note that the compound has amolecular weight of 382.20 , which could influence its behavior in a chemical reaction or a synthesis process.

Result of Action

The result of this compound’s action is the formation of polythiophene-based systems . These systems have unique electronic properties that make them suitable for use in organic electronics . On a molecular and cellular level, the compound contributes to the formation of complex structures with semiconductive properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with its targets and its efficacy in forming polythiophene-based systems may also be influenced by factors such as the presence of a catalyst, the reaction temperature, and the reaction time.

Safety and Hazards

2,5-Dibromo-3-decylthiophene may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .

Future Directions

2,5-Dibromo-3-decylthiophene has potential applications in the field of organic electronics . Its use as a monomer in the synthesis of high molecular weight polydodecylthiophene suggests potential future directions in the development of new materials for electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-decylthiophene can be synthesized through a bromination reaction of 3-decylthiophene. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as chloroform or dichloromethane and may require cooling to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-decylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is a biaryl compound, while in nucleophilic substitution, the product will vary based on the nucleophile introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-decylthiophene is unique due to its specific alkyl chain length, which can influence the solubility, processability, and electronic properties of the materials synthesized from it. The decyl group provides a balance between solubility and electronic performance, making it a valuable compound in the field of organic electronics .

Properties

IUPAC Name

2,5-dibromo-3-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Br2S/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDSRZZKSUNTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400948
Record name 2,5-Dibromo-3-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158956-23-1
Record name 2,5-Dibromo-3-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158956-23-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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